

Application Notes and Protocols: N-Tosylaziridine Reactions with Grignard Reagents

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Compound of Interest

Compound Name: **N-Tosylaziridine**

Cat. No.: **B123454**

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Introduction

The ring-opening of **N-tosylaziridines** with Grignard reagents represents a powerful and versatile method for the stereospecific and regioselective synthesis of β -substituted N-tosylamines. These products are valuable intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. The tosyl group activates the aziridine ring towards nucleophilic attack and can be readily removed under reductive conditions, providing access to free amines. This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of **N-tosylaziridines** with various Grignard reagents.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic attack of the Grignard reagent on one of the carbon atoms of the aziridine ring, leading to the opening of the three-membered ring. The regioselectivity of the attack is influenced by several factors, including the substitution pattern of the aziridine, the nature of the Grignard reagent, and the presence of catalysts such as copper salts.

In the case of 2-substituted **N-tosylaziridines**, the Grignard reagent can attack at either the substituted (C2) or unsubstituted (C3) carbon. Attack at the less sterically hindered C3 position is generally favored, following an SN2-type mechanism, to yield the "normal" ring-opened

product. However, electronic effects and the use of catalysts can alter this selectivity. For instance, in 2-aryl-**N-tosylaziridines**, the benzylic position (C2) can be activated towards nucleophilic attack.

For 2,2-disubstituted **N-tosylaziridines**, the reaction can yield a mixture of the expected "normal" ring-opened product, a rearranged product, and an isomeric methallylamine. The product distribution is highly dependent on the Grignard reagent and the reaction conditions.

The use of copper catalysts, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), has been shown to significantly enhance the regioselectivity of the ring-opening reaction, particularly with aryl and pyridyl Grignard reagents, favoring attack at the more substituted carbon of 2-aryl-**N-tosylaziridines**.^[1]

Data Presentation

The following tables summarize the quantitative data for the reaction of various **N-tosylaziridines** with different Grignard reagents under specific conditions.

Table 1: Copper-Catalyzed Ring-Opening of 2-Aryl-**N-Tosylaziridines** with Aryl Grignard Reagents

Entry	N-Tosylaziridine	Grignard Reagent	Catalyst (mol%)	Product	Yield (%)	Reference
1	2-Phenyl-N-tosylaziridine	Phenylmagnesium bromide	CuI (5)	N-(1,2-diphenylethyl)-4-methylbenzenesulfonamide	85	[1]
2	2-(4-Chlorophenyl)-N-tosylaziridine	Phenylmagnesium bromide	CuI (5)	N-(2-(4-chlorophenyl)-1-phenylethyl)-4-methylbenzenesulfonamide	82	[1]
3	2-Phenyl-N-tosylaziridine	4-Methoxyphenylmagnesium bromide	CuI (5)	N-(2-phenyl-1-(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide	88	[1]
4	2-(Trifluoromethyl)-N-tosylaziridine	3-Iodophenylmagnesium chloride	CuCl (10)	N-(1-(3-iodophenyl)-3,3,3-trifluoropropyl)-4-methylbenzenesulfonamide	85	[2]

5	2-(Trifluoromethyl)-N-tosylaziridine	(4-Fluorophenyl)magnesium bromide	CuCl (10)	N-(1-(4-Fluorophenyl)-3,3,3-trifluoropropyl)-2-(4-methylbenzenesulfonamido)aziridine	78	[2]

Table 2: Reaction of 2,2-Dimethyl-N-tosylaziridine with Grignard Reagents

Entry	Grignard Reagent	Solvent	Normal Product Yield (%)	Rearranged Product Yield (%)	Methallylamine Yield (%)
1	Phenylmagnesium bromide	THF	45	35	15
2	Ethylmagnesium bromide	THF	70	10	5
3	Benzylmagnesium chloride	THF	65	15	10

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Tosylaziridines from Amino Alcohols[3]

This protocol describes a one-pot synthesis of N-tosylaziridines from commercially available 2-amino alcohols.

Materials:

- 2-Amino alcohol (1.0 mmol)
- Potassium hydroxide (KOH) (2.0 g)

- Tosyl chloride (TsCl) (2.5 mmol)
- Water (2.0 mL)
- Dichloromethane (CH₂Cl₂) (2.0 mL)
- Magnesium sulfate (MgSO₄)

Procedure:

- To a vigorously stirred mixture of KOH in water and dichloromethane, add the 2-amino alcohol at room temperature.
- Add tosyl chloride portionwise to the mixture.
- Stir the reaction for 30 minutes.
- After completion of the reaction (monitored by TLC), add ice and water.
- Separate the organic layer, wash with water, and dry over MgSO₄.
- Evaporate the solvent under reduced pressure to obtain the **N-tosylaziridine**, which can be further purified by column chromatography if necessary.

Protocol 2: Copper-Catalyzed Regioselective Ring-Opening of 2-Aryl-N-Tosylaziridines with Aryl Grignard Reagents[1]

This protocol details the synthesis of β -aryl-N-tosylamines via a copper-catalyzed reaction.

Materials:

- 2-Aryl-N-tosylaziridine (1.0 mmol)
- Aryl bromide (1.2 mmol)
- Magnesium turnings (1.5 mmol)

- Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise. Stir the mixture until the magnesium is consumed.
- Ring-Opening Reaction: To a suspension of CuI in anhydrous THF, add the freshly prepared Grignard reagent at 0 °C.
- Add a solution of the 2-aryl-N-tosylaziridine in anhydrous THF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired β-aryl-N-tosylamine.

Protocol 3: Copper-Catalyzed Regioselective Ring-Opening of 2-(Trifluoromethyl)-N-tosylaziridine with Aryl Grignard Reagents[2]

This protocol outlines the synthesis of α-trifluoromethyl-β-arylethylamines.

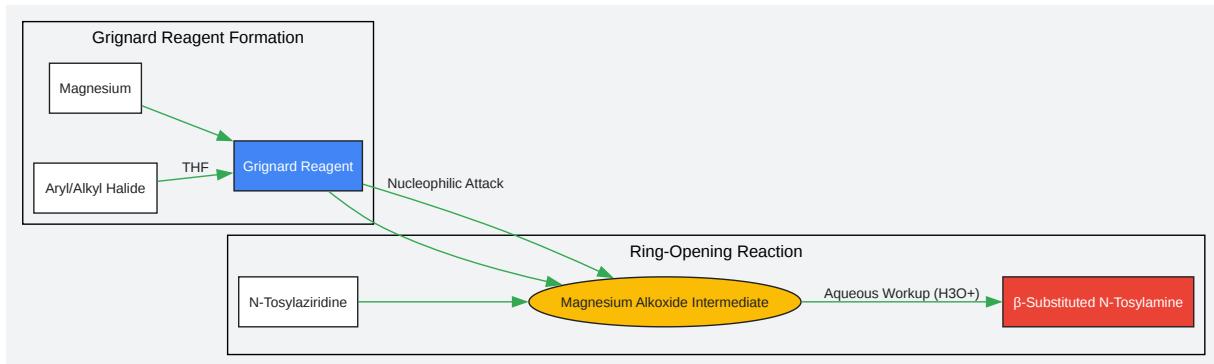
Materials:

- 2-(Trifluoromethyl)-**N-tosylaziridine** (0.38 mmol)
- Aryl iodide (0.76 mmol)
- Magnesium turnings (1.9 mmol)
- Copper(I) chloride (CuCl) (0.038 mmol, 10 mol%)
- Lithium chloride (LiCl) (1.9 mmol)
- Anhydrous tetrahydrofuran (THF)/Toluene mixture
- Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

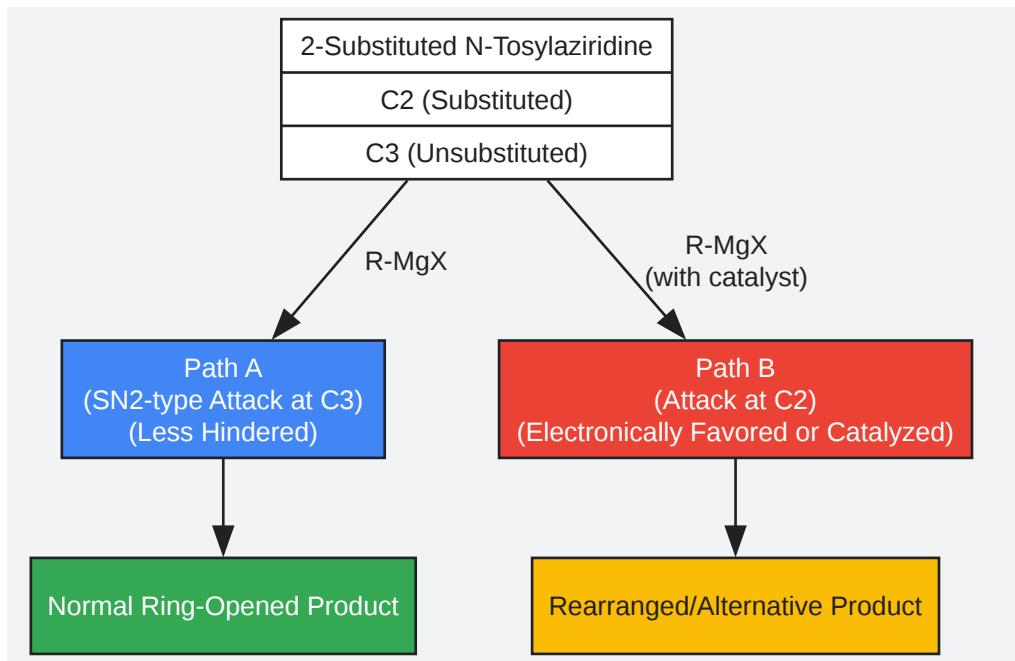
- In a flame-dried flask under an argon atmosphere, combine magnesium turnings and LiCl.
- Add a solution of the aryl iodide in a THF/toluene mixture.
- To this Grignard reagent solution, add CuCl.
- Add a solution of 2-(trifluoromethyl)-**N-tosylaziridine** in the THF/toluene mixture.
- Stir the reaction mixture for 20 hours at room temperature.
- Quench the reaction with saturated aqueous NH4Cl solution.
- Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield the product.

Mandatory Visualization



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Caption: General workflow for the reaction of **N-Tosylaziridines** with Grignard reagents.



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Caption: Regioselectivity in the ring-opening of 2-substituted **N-tosylaziridines**.

Applications in Drug Development

The synthetic utility of the ring-opening of **N-tosylaziridines** with Grignard reagents is significant in the field of drug development. The resulting β -substituted amines are key structural motifs in a variety of pharmacologically active compounds. For instance, chiral β -amino alcohols, which can be accessed from the N-tosylamine products, are precursors to important pharmaceuticals such as beta-blockers and antiviral agents. The ability to introduce a wide range of alkyl and aryl substituents with high stereochemical control makes this methodology particularly valuable for the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs. The synthesis of chiral dihydroazaindoles, which are present in numerous biologically active compounds, has been achieved through a one-pot reaction involving the copper-catalyzed aziridine opening followed by nucleophilic cyclization.^[3]

Conclusion

The reaction of **N-tosylaziridines** with Grignard reagents is a robust and highly adaptable method for the synthesis of β -substituted N-tosylamines. The regioselectivity of the reaction can be effectively controlled through the choice of substrates, reaction conditions, and the use of catalysts, particularly copper salts. The detailed protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the application of this powerful transformation in the development of novel therapeutics and other functional molecules.

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